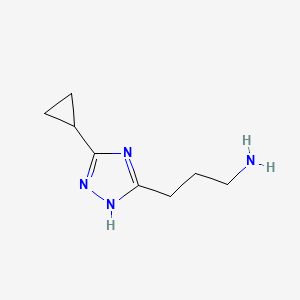

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine

Description

Properties

IUPAC Name |

3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-5-1-2-7-10-8(12-11-7)6-3-4-6/h6H,1-5,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVMDDKNSVCZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=N2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Synthesis of 5-Cyclopropyl-3-bromo-1H-1,2,4-triazole :

-

Alkylation with Propanamine :

Example Protocol (Adapted from):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | HBr (48%), NaNO, 0°C, 1 h | 43% |

| Alkylation | 3-Aminopropanol, KCO, DMF, 80°C, 12 h | 58% |

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction efficiency in forming the triazole core. This method is particularly effective for combining cyclopropyl-containing precursors with propanamine derivatives.

Procedure:

-

Formation of N-Guanidinosuccinimide :

-

Cyclopropyl Introduction :

-

Propanamine Functionalization :

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Time | 20 min |

| Solvent | DMF |

| Yield | 72% |

Reductive Amination of Triazole Ketones

This approach involves the reduction of a ketone intermediate to introduce the primary amine group.

Synthesis Pathway:

-

Ketone Synthesis :

-

5-Cyclopropyl-1H-1,2,4-triazole-3-carbaldehyde is reacted with acrylonitrile via a Michael addition to form the nitrile derivative.

-

-

Reduction to Amine :

| Intermediate | Reagent | Yield |

|---|---|---|

| Nitrile | Acrylonitrile, KOH, 60°C | 65% |

| Amine | LiAlH, THF, 0°C → RT | 81% |

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods are employed for combinatorial chemistry applications, enabling rapid diversification of the triazole scaffold.

Workflow:

-

Resin Functionalization :

-

Wang resin is loaded with Fmoc-protected propanamine.

-

-

Triazole Assembly :

-

Cleavage and Purification :

| Metric | Value |

|---|---|

| Purity (HPLC) | >95% |

| Isolated Yield | 68% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity | Requires halogenated precursors | Industrial |

| Microwave-Assisted | Rapid reaction times | Specialized equipment needed | Lab-scale |

| Reductive Amination | Mild conditions | Multiple steps | Pilot-scale |

| Solid-Phase | High throughput | Cost-intensive resins | Research |

Challenges and Optimization Strategies

-

Regioselectivity : The 1,2,4-triazole ring exhibits two reactive positions (N1 and N4). Using bulky bases (e.g., DIPEA) favors substitution at N3.

-

Cyclopropyl Stability : Strong acids or high temperatures may cause ring-opening. Optimized conditions use buffered solutions (pH 6–7).

-

Amine Protection : Boc or Fmoc groups prevent undesired side reactions during alkylation.

Industrial-Scale Manufacturing Insights

Commercial suppliers (e.g., Chemlyte Solutions, Ambeed) report the following benchmarks:

| Parameter | Specification |

|---|---|

| Purity | ≥95% (HPLC) |

| Batch Size | 1–10 kg |

| Cost (1g) | $404–$523 |

Chemical Reactions Analysis

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include solvents like methanol or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(5-cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine are compared with four analogous triazole derivatives (Table 1). Key distinctions include substituent groups, physical states, and applications.

Table 1. Structural and Functional Comparison of Triazole Derivatives

| Compound Name | Molecular Formula | Substituents (Triazole Position) | Physical State | CAS/ID | Key Applications |

|---|---|---|---|---|---|

| This compound | C₈H₁₄N₄ | 5-cyclopropyl, 3-propanamine | Liquid | 1251143-96-0 | Pharmaceutical intermediates |

| 3-(1-Methyl-1H-1,2,4-triazol-3-YL)propan-1-amine hydrochloride | C₆H₁₂N₄·HCl | 1-methyl, 3-propanamine | Solid (HCl salt) | 1909326-22-2 | Drug candidates, agrochemicals |

| 3-(5-Methyl-1H-1,2,4-triazol-3-YL)propan-1-amine hydrochloride | C₆H₁₂N₄·HCl | 5-methyl, 3-propanamine | Solid (HCl salt) | CID 56828132 | Research chemical |

| 2-Methyl-2-(1H-1,2,4-triazol-3-YL)propan-1-amine dihydrochloride | C₆H₁₄Cl₂N₄ | 3-propanamine (branched), 2-methyl | Solid (HCl salt) | EN300-39923788 | Unspecified |

| 1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)-N-methylpropan-1-amine | C₁₀H₁₈N₄ | 3-cyclopropyl, 1-methyl, N-methyl | Liquid | 1339634-69-3 | Pharmaceutical intermediates |

Key Observations:

Substituent Effects :

- The cyclopropyl group in the target compound introduces steric hindrance and electronic effects distinct from methyl-substituted analogs (e.g., 3-(1-methyl-triazol-YL)propan-1-amine). Cyclopropyl’s rigidity may enhance binding specificity in biological targets compared to flexible alkyl chains .

- Hydrochloride salts (e.g., CID 56828132) exhibit higher aqueous solubility than the free base form of the target compound, making them preferable for formulation .

Tautomerism and Crystal Packing :

- The 4H-triazole tautomer in the target compound (vs. 1H-triazole in others) influences hydrogen-bonding patterns and crystal packing. X-ray studies on similar triazoles (e.g., compound 5j in ) reveal that tautomeric states affect intermolecular interactions and melting points (174–269°C for related compounds) .

Biological Activity :

- Methyl-substituted derivatives (e.g., CAS 1909326-22-2) are emphasized for their versatility in drug discovery, particularly in kinase inhibition and antimicrobial agents . In contrast, the cyclopropyl variant’s applications remain less documented but are speculated to target niche therapeutic areas .

Pharmaceutical Relevance

- The cyclopropyl-triazole motif is understudied compared to methyl analogs but shows promise in metabolic stability enhancement. For example, cyclopropane-containing drugs like Ticagrelor leverage similar structural features for improved pharmacokinetics .

- Hydrochloride salts of triazole-amines (e.g., CID 56828132) demonstrate superior bioavailability in preclinical models, supporting their use in central nervous system (CNS) therapeutics .

Agrochemical Potential

- Triazole derivatives are widely used as fungicides (e.g., Triadimefon ). The target compound’s liquid state and amine functionality may facilitate its incorporation into foliar sprays or systemic formulations .

Biological Activity

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine is a chemical compound with significant potential in various biological applications. With the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol, this compound has garnered attention for its possible therapeutic effects, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data from diverse studies.

The compound is characterized by the presence of a triazole ring and a cyclopropyl group, which are known to enhance biological activity. The synthesis typically involves the reaction of cyclopropylamine with 1,2,4-triazole-3-carboxylic acid under specific conditions, leading to various derivatives that exhibit distinct properties.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate enzyme activities involved in various disease pathways. For instance, it may inhibit enzymes that contribute to cancer progression or microbial resistance.

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Triazole derivatives are recognized for their antifungal properties, and similar mechanisms may apply to antibacterial activities. Research indicates that compounds with triazole structures can effectively inhibit bacterial growth by targeting specific bacterial enzymes.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | X μg/mL |

| 3b | Staphylococcus aureus | Y μg/mL |

| 4e | Candida albicans | Z μg/mL |

(Note: Specific MIC values need to be filled based on experimental data from literature.)

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives. For example, certain derivatives have demonstrated cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several triazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting significant potential for further development as anticancer agents .

Comparative Analysis

When compared to other triazole derivatives, this compound exhibits unique properties due to its cyclopropyl substituent. This structural feature may enhance its binding affinity to biological targets compared to other triazoles lacking this modification.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 3-(5-Amino-1H-1,2,4-triazol-3-YL)propanamide | Low | Moderate |

| 1,2,4-Triazole derivative A | High | Low |

Q & A

Q. Table 1: Key Reaction Conditions

| Method | Catalysts/Reagents | Yield Range | Reference |

|---|---|---|---|

| S-Alkylation | Alkyl halides, NaOH | Moderate | |

| Copper-catalyzed coupling | CuBr, Cs₂CO₃ | Low-Moderate | |

| Amide condensation | Succinic anhydride | High |

Basic: How is this compound characterized structurally?

Methodological Answer:

Structural characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., δ 8.87 ppm for pyridine protons in related compounds) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS (ESI) m/z 215 [M+H]⁺) .

- X-ray Crystallography : Resolves tautomeric forms and planar arrangements (e.g., dihedral angles <3° in triazole-phenyl systems) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Waste Management : Segregate and transfer waste to certified biohazard disposal services to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Emergency Protocols : Follow guidelines such as P311 ("Call poison center") and P302+P352 ("Wash skin with soap/water") .

Advanced: How can tautomerism in triazole derivatives impact structural analysis?

Methodological Answer:

Triazoles exhibit tautomerism between 3-amine and 5-amine forms, complicating spectral interpretation:

- Crystallographic Data : Co-crystallization of both tautomers (e.g., 1:1 ratio in 3-phenyl-1H-1,2,4-triazol-5-amine/5-phenyl-1H-1,2,4-triazol-3-amine) confirms coexistence .

- Computational Modeling : DFT calculations predict energetically favorable tautomers, aiding NMR assignments .

Recommendation : Combine X-ray diffraction and variable-temperature NMR to resolve dynamic tautomeric equilibria.

Advanced: How can low synthetic yields (e.g., 17.9%) be improved for copper-catalyzed reactions?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test alternatives to CuBr (e.g., CuI, Pd catalysts).

- Solvent Effects : Replace dimethyl sulfoxide (DMSO) with polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Temperature Modulation : Increase reaction temperature (e.g., 50–80°C) to accelerate kinetics, balancing with decomposition risks .

Advanced: How should researchers resolve contradictions between spectral data and crystallographic results?

Methodological Answer:

- Case Study : NMR may suggest a single tautomer, while X-ray reveals co-crystallized forms. Use solid-state NMR to correlate solution and solid-phase behavior .

- Dynamic NMR (DNMR) : Probe exchange processes at low temperatures to identify tautomeric interconversion rates .

Advanced: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

- PubChem Data : Extract logP, pKa, and solubility parameters from PubChem entries (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS or AMBER.

Advanced: How to design biological activity studies for this compound?

Methodological Answer:

- Target Selection : Focus on kinases or GPCRs, given triazoles' affinity for ATP-binding pockets .

- Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding constants (Kd).

- Control Experiments : Compare with structurally related inhibitors (e.g., 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine) to establish SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.